5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide
Overview
Description
5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C13H7BrClF3N2O and its molecular weight is 379.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.93824 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Synthesis
5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide, along with related compounds, is part of a broader class of chemicals with significant biological activity. For instance, N-(4-bromophenyl)-5,6-dichloronicotinamide shows promise as an agent with herbicidal, pesticidal, or fungicidal properties. The chemical structures of these compounds allow for intermolecular hydrogen bonding, which might contribute to their biological activity (Jethmalani et al., 1996). Additionally, research on novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has unveiled excellent herbicidal activity against certain weeds, suggesting potential agricultural applications (Yu et al., 2021).
Supramolecular Chemistry
Nicotinamide-based compounds have been explored for their capacity to form supramolecular structures. Such research delves into the assembly of copper(II) halogenobenzoates with nicotinamide into hydrogen-bonding networks, revealing intricate supramolecular arrays. These studies not only enhance our understanding of molecular interactions but also pave the way for the development of novel materials and catalysts (Halaška et al., 2016).
Medicinal Chemistry
The exploration of nicotinamide and its derivatives in medicinal chemistry has led to the discovery of compounds with antiprotozoal activity. This includes the synthesis of specific aza-analogues of furamidine that have shown efficacy against Trypanosoma brhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Nutritional Science
Nicotinamide plays a crucial role in nutrition and cellular metabolism, impacting cellular survival, inflammation, and aging-related diseases. Its involvement in various cellular pathways underscores its potential in addressing immune system dysfunction, diabetes, and other age-related conditions (Maiese et al., 2009).
Environmental Chemistry
The reactivity of bromide-containing waters during oxidative treatment processes has been critically reviewed, with findings relevant to the environmental fate of bromide and related compounds. This research is vital for understanding the impact of bromine species in water treatment and environmental pollution (Heeb et al., 2014).
Future Directions
Properties
IUPAC Name |
5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF3N2O/c14-8-3-7(5-19-6-8)12(21)20-9-1-2-11(15)10(4-9)13(16,17)18/h1-6H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWPWMQQYLWQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.